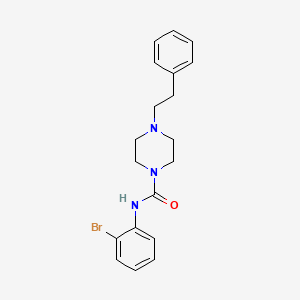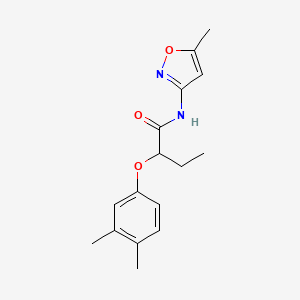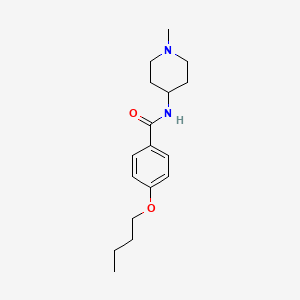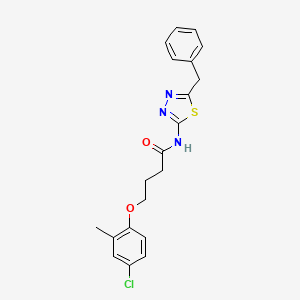![molecular formula C19H19ClFN3O2 B4846121 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide
説明
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
HDAC6 is a member of the histone deacetylase family, which regulates gene expression by removing acetyl groups from histone proteins. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins in cells. This results in various cellular effects, such as increased protein stability, altered microtubule dynamics, and enhanced immune response. The inhibition of HDAC6 by N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has been shown to induce apoptosis in cancer cells, promote neurite outgrowth in neurons, and modulate the activity of immune cells.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has also been shown to promote neurite outgrowth and protect neurons from oxidative stress and excitotoxicity. Additionally, it has been reported to modulate the activity of immune cells, such as T cells and dendritic cells, leading to enhanced immune response.
実験室実験の利点と制限
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It exhibits potent and selective inhibition of HDAC6, making it a valuable tool for investigating the role of HDAC6 in cellular processes. However, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, it has been reported to exhibit off-target effects on other HDAC isoforms, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide. Another area of research is the investigation of the role of HDAC6 in various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the combination of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide with other therapies, such as chemotherapy and immunotherapy, is a promising avenue for further investigation. Finally, the development of novel drug delivery systems for N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide may improve its efficacy and reduce its toxicity in vivo.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and breast cancer. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has also been investigated for its neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. Additionally, it has been evaluated for its immunomodulatory properties in autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-9-11-24(12-10-23)18-15(20)6-4-8-17(18)22-19(26)14-5-2-3-7-16(14)21/h2-8H,9-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNZEWPMSHOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-4-methoxybenzamide](/img/structure/B4846038.png)

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)
![1-(2-furylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4846059.png)

![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)

![1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B4846101.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)


![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)